Home > Products > Screening Compounds P81593 > E 10 (pharmaceutical)
E 10 (pharmaceutical) - 50808-48-5

E 10 (pharmaceutical)

Catalog Number: EVT-1571888
CAS Number: 50808-48-5
Molecular Formula: C36H80Cl2N6O4
Molecular Weight: 732 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E 10, also known as Tetrahydrocannabinol, is a compound derived from the cannabis plant. It is primarily recognized for its therapeutic properties and is classified under various pharmacological categories due to its effects on the human body. As a pharmaceutical compound, E 10 has garnered attention for its potential applications in pain relief, appetite stimulation, and other medical uses.

Source

E 10 is sourced from the cannabis plant, specifically from the flowers and leaves where cannabinoids are concentrated. The extraction process can involve various methods, including solvent extraction, supercritical CO2 extraction, and ethanol extraction. Each method aims to isolate E 10 while preserving its chemical integrity and therapeutic properties.

Classification

E 10 is classified under the Anatomical Therapeutic Chemical (ATC) classification system. It falls within the category of cannabinoids, which are substances that act on cannabinoid receptors in the body. This classification is crucial for understanding its therapeutic uses and regulatory status.

Synthesis Analysis

Methods

The synthesis of E 10 can be approached through several methods:

  1. Natural Extraction: This involves extracting E 10 directly from cannabis plants using solvents or CO2.
  2. Chemical Synthesis: Laboratory synthesis can produce E 10 through various chemical reactions starting from simpler organic compounds.

Technical Details

In chemical synthesis, a common method involves the conversion of cannabigerolic acid into tetrahydrocannabinol through decarboxylation. This process typically requires heating the precursor compound to remove a carbon dioxide molecule, resulting in the formation of E 10.

Molecular Structure Analysis

Structure

E 10 has a complex molecular structure characterized by a phenolic structure with multiple rings and functional groups. Its chemical formula is C21H30O2C_{21}H_{30}O_2.

Data

  • Molecular Weight: Approximately 314.46 g/mol
  • IUPAC Name: (2S)-2-[(1R)-1-hydroxy-6-methyl-3-(4-methylpent-3-en-1-yl)cyclohexyl]-5-pentylphenol
  • Structural Representation: The structure includes a cyclohexane ring bonded to a phenolic group, which contributes to its biological activity.
Chemical Reactions Analysis

Reactions

E 10 participates in various chemical reactions, particularly those involving cannabinoid receptors in the endocannabinoid system. Key reactions include:

  1. Binding to Receptors: E 10 binds to CB1 and CB2 receptors, influencing neurotransmitter release.
  2. Metabolism: E 10 undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites.

Technical Details

The binding affinity of E 10 for cannabinoid receptors is significant in determining its pharmacological effects. Studies indicate that it has a higher affinity for CB1 receptors compared to CB2 receptors, leading to its psychoactive effects.

Mechanism of Action

Process

E 10 exerts its effects through interaction with cannabinoid receptors located throughout the central nervous system and peripheral tissues. The mechanism involves:

  1. Agonistic Activity: E 10 acts as an agonist at cannabinoid receptors, mimicking natural endocannabinoids.
  2. Neurotransmitter Modulation: It modulates neurotransmitter release, impacting pain perception, mood regulation, and appetite stimulation.

Data

Research indicates that E 10's psychoactive properties are primarily due to its action on CB1 receptors in the brain, leading to alterations in sensory perception and mood.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous oil or resin.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: E 10 is relatively stable under normal conditions but can degrade when exposed to light or heat.
  • pH Sensitivity: The stability and solubility can vary with pH changes.

Relevant data from studies indicate that E 10 retains its potency when stored under appropriate conditions away from light and moisture.

Applications

E 10 has several scientific and medical applications:

  1. Pain Management: Used in managing chronic pain conditions.
  2. Appetite Stimulation: Effective for patients undergoing treatments like chemotherapy.
  3. Neurological Disorders: Investigated for potential benefits in conditions such as multiple sclerosis and epilepsy.

Research continues to explore additional therapeutic uses of E 10, particularly in oncology and neurodegenerative diseases, highlighting its versatility as a pharmaceutical compound derived from natural sources.

Introduction to E 10 in Pharmaceutical Research

Historical Evolution of E 10 Guidelines in Drug Development

The development of ICH E10 emerged from growing recognition that inconsistent approaches to control group selection created significant obstacles to international medicine development. Prior to its implementation, pharmaceutical companies faced divergent requirements from regulatory authorities in the United States, European Union, and Japan regarding acceptable control methodologies. This lack of harmonization resulted in duplicative studies, increased development costs, and delays in global medicine availability [3].

The formal development process began in the mid-1990s under the ICH framework, which brought together regulatory authorities and pharmaceutical industry representatives from the three regions. After extensive consultation and multiple draft versions, the guideline reached final approval in 2000, with adoption occurring shortly thereafter:

  • 2001: Formal adoption by the U.S. FDA (May 2001) [5]
  • 2001: Implementation by the European Medicines Agency [1]
  • 2002: Adoption by Japan's Ministry of Health, Labour and Welfare

The guideline represented a watershed moment in clinical trial methodology by systematically addressing previously unresolved questions about when placebo controls were ethically acceptable versus when active controls were necessary. It established the superiority-noninferiority framework that continues to underpin modern trial design decisions and provided the first comprehensive regulatory guidance on assay sensitivity—the ability of a trial to distinguish effective treatments from less effective or ineffective treatments [3] [5].

Table 1: Key Milestones in E10 Guideline Development

YearMilestoneSignificance
1997Concept Paper DevelopmentIdentified need for harmonized control group guidance
1999First Draft ReleasedFDA docket FDA-1999-D-1874 established for comments
2000ICH Final ApprovalConsensus reached among ICH parties
2001FDA ImplementationPublished as formal guidance (May 2001)
2001EMA ImplementationAdopted as scientific guideline
2003Full ImplementationIncorporated into regional regulations

Definition and Scope of E 10 in Regulatory Frameworks

ICH E10 provides a categorical framework for five principal types of control groups used in clinical trials: placebo controls, no-treatment controls, dose-response controls, active (positive) controls, and external controls (including historical). The guideline establishes that the primary purpose of any control group is to quantify uncertainty by allowing researchers to distinguish patient outcomes caused by the investigational treatment from outcomes resulting from other factors, including the natural progression of disease, observer or patient expectations, or concomitant treatments [1] [5].

The scope of E10 encompasses three critical dimensions of clinical trial methodology:

  • Design Objectives: Clarification that clinical trials serve two key purposes—demonstrating efficacy and providing information about relative efficacy and safety
  • Control Group Selection: Systematic guidance for choosing appropriate control methodologies based on therapeutic context, ethical considerations, and scientific objectives
  • Assay Sensitivity: Framework for ensuring trials can detect true treatment differences when they exist

The guideline explicitly addresses the regulatory acceptability of various trial designs in different development settings, including the use of add-on designs (where the investigational drug is added to existing therapy) in serious conditions with established effective treatments. It also provides specific direction on non-inferiority trials, establishing standards for appropriate margin selection and the evidence required to justify the constancy assumption when using historical data [5].

Table 2: E10 Control Group Types and Applications

Control TypeDefinitionPrimary Applications
Placebo ControlInert substance matching investigational productEstablishing absolute efficacy; minimizing bias
No-Treatment ControlNo intervention administeredObjective endpoints not influenced by patient or investigator expectations
Dose-Response ControlMultiple dose levels of investigational productEstablishing pharmacological activity and optimal dosing
Active ControlEstablished effective treatmentComparative effectiveness; ethical requirements
External ControlHistorical data or natural historyRare diseases; single-arm trials with compelling endpoints

Role of E 10 in Global Harmonization of Clinical Trial Standards

The implementation of ICH E10 has significantly advanced the harmonization objective of the International Council for Harmonisation by creating a common framework for clinical trial methodology across regulatory jurisdictions. This harmonization enables the mutual acceptance of clinical trial data by regulatory authorities in ICH regions, reducing duplication of clinical studies and accelerating global medicine availability. Sponsors can now design single development programs that simultaneously satisfy requirements of multiple regulatory agencies, provided they adhere to E10 principles and appropriately justify any deviations [1] [3] [5].

The guideline serves as a regulatory benchmark against which clinical trial designs are evaluated during scientific advice procedures and marketing application assessments. Regulatory agencies have incorporated E10 principles into their clinical trial guidelines:

  • The European Medicines Agency references E10 in its clinical efficacy guidelines, requiring justification for deviations during scientific advice discussions [7]
  • The U.S. FDA has integrated E10 concepts into its comprehensive guidance on clinical trial design across therapeutic areas [5]
  • Pharmaceuticals and Medical Devices Agency (PMDA) of Japan applies E10 standards in its clinical evaluation requirements

Beyond the ICH region, E10 principles have influenced regulatory frameworks in emerging markets and non-ICH countries. Regulatory authorities in Canada, Australia, and Switzerland have formally adopted ICH guidelines including E10, while many other countries reference them as methodological standards in their clinical trial regulations. This widespread adoption creates a common language for global clinical development, facilitating multi-regional clinical trials that can support simultaneous regulatory submissions worldwide [3] [4].

The guideline continues to evolve through regulatory updates and implementation considerations. The FDA maintains an active docket (FDA-1999-D-1874) for ongoing comments and revisions to the guidance, ensuring it remains responsive to methodological advances and emerging therapeutic paradigms [5]. The EMA regularly incorporates E10 principles into its therapeutic-specific guidelines across diverse medical specialties, from oncology to rare diseases [7]. This dynamic implementation ensures that the core principles established in E10 remain relevant amidst evolving clinical research paradigms while maintaining the methodological rigor necessary for robust therapeutic evaluation.

Table 3: Global Implementation of ICH E10 Principles

RegionRegulatory BodyImplementation MechanismKey Adaptation
United StatesFDAGuidance Document (May 2001)Integrated into 21 CFR 314 regulatory framework
European UnionEMAScientific GuidelineIncorporated into EudraLex Volume 3
JapanMHLW/PMDAMinisterial NotificationAdapted into JPAL clinical trial requirements
CanadaHealth CanadaAdopted as ICH Regulatory MemberHarmonized with Division 5 regulations
AustraliaTGAAdopted as EU EquivalentReferenced in clinical trial design guidance

Properties

CAS Number

50808-48-5

Product Name

E 10 (pharmaceutical)

IUPAC Name

2-[2-aminoethyl-[2-(octylamino)ethyl]amino]acetic acid;2-[bis[2-(octylamino)ethyl]amino]acetic acid;dihydrochloride

Molecular Formula

C36H80Cl2N6O4

Molecular Weight

732 g/mol

InChI

InChI=1S/C22H47N3O2.C14H31N3O2.2ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-9-16-10-12-17(11-8-15)13-14(18)19;;/h23-24H,3-21H2,1-2H3,(H,26,27);16H,2-13,15H2,1H3,(H,18,19);2*1H

InChI Key

UIBXDKWEVWRQCV-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl

Synonyms

E 10
E-10
N-(2-aminoethyl)-N-(2-(octylamino)ethyl)glycine monohydrochloride, mixt. with N,N-bis(2-(octylamino)ethyl)glycine monohydrochloride

Canonical SMILES

CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.